2-Chloro-1,3-benzothiazole-7-sulfonyl chloride
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Overview
Description
“2-Chloro-1,3-benzothiazole-7-sulfonyl chloride” is a compound useful in organic synthesis . It was used in the synthesis of various derivatives . The molecular formula is CHClNOS .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A series of N - (4/6-substituted-BT-2-yl)- N′ - (p -substituted-aryl)ureas was synthesized for its chemoselective oxidative cyclization .Molecular Structure Analysis
The molecular structure of “this compound” is available in various databases . The average mass is 233.695 Da and the monoisotopic mass is 232.937195 Da .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications
Synthesis and Reactivity
2-Chloro-1,3-benzothiazole-7-sulfonyl chloride is involved in the synthesis and transformations of various organic compounds. A study highlighted the treatment of 1,3-benzothiazol-2(3H)-one with chlorosulfonic acid to afford corresponding sulfonyl chlorides, which reacted with water, alcohols, and amines to give sulfonic acids, esters, and amides, indicating its utility in creating diverse chemical structures (D. A. Dushamov et al., 2020). Similarly, the synthesis of Benzothiazole-2-sulfonyl chloride using 2-mercaptobenzothiazole showcases its potential in organic synthesis, providing a yield of 85.8% under specific conditions (Fang Wu-hon, 2015).
Catalysis and Reaction Media
The compound finds application in catalysis and as a reaction medium. For example, 1-butyl-3-methylimidazolium chloroaluminate ionic liquids, employed as unconventional media and Lewis acid catalysts for Friedel-Crafts sulfonylation, demonstrate the compound's role in enhancing reactivity and yield under ambient conditions (S. Nara et al., 2001).
Chlorosulfonation and Derivative Formation
Chlorosulfonation processes involving benzothiazole and derivatives further underscore its versatility in producing sulfonyl chlorides and amides, critical intermediates in pharmaceuticals and fine chemicals. Studies have detailed the sequential treatment with chlorosulfonic acid and thionyl chloride to yield sulfonyl chlorides, which are pivotal for derivative synthesis (R. Cremlyn et al., 1992).
Sensing and Fluorescent Applications
Moreover, 2,1,3-benzothiadiazole derivatives, related to the core structure of this compound, have been used as selective fluorescent and colorimetric sensors for fluoride ion, showcasing the compound's potential in developing sensing materials (Jiefei Wu et al., 2016).
Novel Derivative Synthesis
Research into the synthesis of novel derivatives, such as 4-tosyl-5-chlorothiazole-2-thiol, through cyclocondensation and subsequent reactions, opens avenues for creating new molecules with potential applications in various fields, including pharmaceuticals and materials science (A. Kornienko et al., 2014).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that they may target enzymes or proteins essential to the survival of mycobacterium tuberculosis .
Mode of Action
Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These reactions could potentially influence the interaction of 2-Chloro-1,3-benzothiazole-7-sulfonyl chloride with its targets.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit mycobacterium tuberculosis, suggesting that they may interfere with the biochemical pathways essential for the bacterium’s survival and proliferation .
Result of Action
Benzothiazole derivatives have demonstrated inhibitory effects against mycobacterium tuberculosis, indicating that they may induce cellular changes that inhibit the growth and proliferation of this bacterium .
Safety and Hazards
The compound is moisture sensitive and incompatible with excess heat, exposure to moist air or water, water, alcohols, bases, strong oxidizing agents, and amines . Thermal decomposition can lead to the release of irritating gases and vapors, carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides, and hydrogen chloride gas .
Properties
IUPAC Name |
2-chloro-1,3-benzothiazole-7-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2NO2S2/c8-7-10-4-2-1-3-5(6(4)13-7)14(9,11)12/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDXTKPGRXOIJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)Cl)SC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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